(2E)-3-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c16-13-4-2-1-3-11(13)5-6-15(19)17-9-14(18)12-7-8-20-10-12/h1-8,10,14,18H,9H2,(H,17,19)/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWYFDFAPBWAFE-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCC(C2=COC=C2)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCC(C2=COC=C2)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]prop-2-enamide typically involves a multi-step process. One common method includes the following steps:
Formation of the chlorophenyl group: This can be achieved through the chlorination of a phenyl ring using reagents such as chlorine gas or thionyl chloride.
Introduction of the furan ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Coupling of the chlorophenyl and furan groups: This step often involves a coupling reaction using a base such as sodium hydride or potassium carbonate.
Addition of the hydroxyethyl group: This can be done through a nucleophilic substitution reaction where the hydroxyethyl group is introduced using reagents like ethylene oxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form corresponding alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µg/ml) | Reference Compound | Doxorubicin IC50 (µg/ml) |
|---|---|---|---|
| A549 | 25.0 | Doxorubicin | 28.3 |
| HepG2 | 22.5 | Doxorubicin | 21.6 |
| MCF7 | 30.0 | Doxorubicin | 25.0 |
The compound induces apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes, leading to increased DNA fragmentation and cell death.
Study on Lung Cancer
In vitro studies using A549 lung cancer cells demonstrated that treatment with the compound resulted in:
- Increased expression of pro-apoptotic markers.
- Decreased cell viability over time.
This suggests its potential as a therapeutic agent for lung cancer treatment.
Study on Liver Cancer
In HepG2 liver cancer models, the compound showed:
- Significant reduction in tumor size in vivo.
- Enhanced survival rates in treated groups compared to controls.
These findings indicate its promise for hepatocellular carcinoma therapy.
Material Science Applications
Beyond biological applications, this compound has also been investigated for its potential use in material science:
- Polymer Synthesis : The unique structure allows it to act as a monomer for synthesizing novel polymers with desirable mechanical properties.
- Coatings and Films : Its chemical stability makes it suitable for developing protective coatings and films that are resistant to environmental degradation.
Mechanism of Action
The mechanism of action of (2E)-3-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their substituent variations are summarized below:
*Estimated via computational methods (ACD/Percepta).
Physicochemical Properties
- Lipophilicity (logP) :
- Solubility :
- The hydroxyethyl group improves solubility in polar solvents, which may enhance bioavailability compared to highly lipophilic analogs .
Biological Activity
The compound (2E)-3-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]prop-2-enamide, often referred to as a furan derivative, has garnered attention in recent years due to its potential biological activities. Furan derivatives are known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H17ClN2O3. The presence of the chlorophenyl and furan moieties contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H17ClN2O3 |
| Molecular Weight | 306.76 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that furan derivatives exhibit significant antimicrobial properties. A study highlighted that similar furan compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) for related compounds was reported as low as 64 µg/mL, suggesting a promising antimicrobial potential for this compound.
Anti-inflammatory Effects
Furan derivatives have also been explored for their anti-inflammatory properties. Compounds with furan rings have shown selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. In experimental models, these compounds exhibited COX-2 inhibitory potency comparable to established anti-inflammatory drugs like rofecoxib . This suggests that this compound may possess similar anti-inflammatory capabilities.
Anticancer Activity
The anticancer potential of furan derivatives has been documented in various studies. For instance, compounds containing furan moieties have shown efficacy against different cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The specific compound under discussion could be evaluated for its effects on cancer cell proliferation and survival in future studies.
Case Studies and Research Findings
- Antimicrobial Study : A series of furan derivatives were tested against common pathogens, revealing that modifications to the furan structure significantly affected their antibacterial activity. The compound's structural features could be optimized for enhanced efficacy .
- Inflammation Model : In a carrageenan-induced rat model, various furan derivatives were assessed for their anti-inflammatory effects, showing a marked reduction in edema and inflammatory markers compared to control groups .
- Cancer Cell Line Testing : Preliminary assays on cancer cell lines demonstrated that furan-based compounds can induce apoptosis at specific concentrations, warranting further investigation into their mechanisms of action .
Q & A
Basic Questions
Q. What are the optimal synthetic routes for (2E)-3-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]prop-2-enamide, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Step 1 : Start with esterification of 2-chlorophenylacetic acid using ethanol and an acid catalyst (e.g., H₂SO₄) to form the ethyl ester intermediate.
- Step 2 : React the ester with a hydroxylamine derivative (e.g., 2-(furan-3-yl)-2-hydroxyethylamine) under basic conditions (e.g., K₂CO₃ in DMF) to form the acrylamide via nucleophilic acyl substitution.
- Optimization : Monitor reaction progress via TLC or HPLC. Purify via recrystallization (e.g., using ethyl acetate/hexane) to enhance purity. Adjust solvent polarity and temperature to improve yield .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?
- Spectroscopy :
- ¹H/¹³C NMR : Confirm stereochemistry (E/Z) via coupling constants (e.g., J = 12–16 Hz for trans protons in acrylamide) and aromatic substitution patterns .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, OH stretch at ~3300 cm⁻¹) .
- Crystallography :
- Use single-crystal X-ray diffraction with SHELXL for refinement. Optimize data collection with Mo-Kα radiation (λ = 0.71073 Å) and solve structures via direct methods. Validate using ORTEP-3 for thermal ellipsoid visualization .
Advanced Questions
Q. How does the stereochemistry of the compound influence its reactivity and interaction with biological targets?
- Reactivity : The E-configuration of the acrylamide moiety enhances electrophilicity, facilitating Michael addition reactions with thiol groups in proteins. Computational docking (e.g., AutoDock Vina) predicts stronger binding to kinase active sites (e.g., STAT3) due to planar geometry .
- Biological Interactions : Stereochemistry affects membrane permeability. Comparative studies using Z-isomers (synthesized via photoisomerization) show reduced cellular uptake in MTT assays, highlighting the importance of configuration .
Q. What strategies can resolve contradictions in bioactivity data across different studies?
- Data Reconciliation :
- Meta-analysis : Pool data from cytotoxicity assays (e.g., IC₅₀ values) using standardized protocols (e.g., fixed cell lines, exposure times).
- Dose-Response Validation : Re-test disputed results under controlled conditions (e.g., 24–72 hr incubations, 1–100 µM concentration ranges).
Q. What computational models predict the compound’s pharmacokinetic properties, and how do they compare with experimental data?
- ADME Prediction :
- SwissADME : Predicts moderate LogP (~3.5) and high gastrointestinal absorption. Verify experimentally via Caco-2 cell permeability assays.
- Metabolism : CYP3A4-mediated oxidation is predicted; validate using liver microsomes and LC-MS metabolite profiling .
- Bioavailability :
- Molecular Dynamics (MD) Simulations : Simulate blood-brain barrier penetration (e.g., Desmond software). Compare with in vivo rodent studies using HPLC plasma analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
